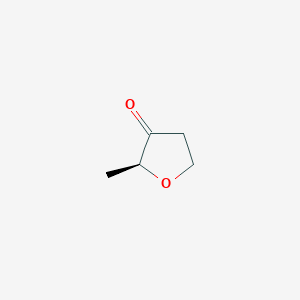

(2S)-2-methyloxolan-3-one

Descripción

(2S)-2-Methyloxolan-3-one (CAS: 3188-00-9), also known as 2-methyltetrahydrofuran-3-one, is a cyclic ketone with the molecular formula C₅H₈O₂ and a molecular weight of 100.1158 g/mol . Its IUPAC name is 2-methyloxolan-3-one, and its SMILES notation is CC1C(=O)CCO1 . This compound is characterized by a five-membered oxolane (tetrahydrofuran) ring with a methyl group at the 2-position and a ketone group at the 3-position. Its stereochemistry at the 2-position (S-configuration) may influence its biological activity and interactions in chiral environments.

Propiedades

IUPAC Name |

(2S)-2-methyloxolan-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O2/c1-4-5(6)2-3-7-4/h4H,2-3H2,1H3/t4-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCWYQRVIQDNGBI-BYPYZUCNSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)CCO1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C(=O)CCO1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

100.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: (2S)-2-methyloxolan-3-one can be synthesized through several methods. One common approach involves the cyclization of 4-hydroxybutanoic acid under acidic conditions. This reaction typically requires a strong acid catalyst, such as sulfuric acid, and is conducted at elevated temperatures to facilitate the formation of the lactone ring.

Industrial Production Methods: In industrial settings, this compound is often produced via the fermentation of renewable resources. Microorganisms such as certain strains of bacteria or yeast can convert sugars into the desired lactone through a series of enzymatic reactions. This biotechnological approach is favored for its sustainability and lower environmental impact compared to traditional chemical synthesis.

Análisis De Reacciones Químicas

Types of Reactions: (2S)-2-methyloxolan-3-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form 2-methylsuccinic acid.

Reduction: Reduction of this compound can yield 2-methyl-1,4-butanediol.

Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines or alcohols can react with this compound under basic or acidic conditions.

Major Products Formed:

Oxidation: 2-methylsuccinic acid.

Reduction: 2-methyl-1,4-butanediol.

Substitution: Various substituted lactones depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Synthetic Routes

(2S)-2-methyloxolan-3-one can be synthesized through several methods:

- Cyclization of 4-Hydroxybutanoic Acid : This method involves the use of strong acid catalysts (e.g., sulfuric acid) under elevated temperatures to facilitate lactone formation.

- Biotechnological Production : Utilizing fermentation processes, certain strains of bacteria or yeast convert sugars into this compound, promoting sustainability and reducing environmental impact.

Organic Synthesis

This compound serves as a crucial building block in the synthesis of chiral compounds. Its ability to undergo various chemical reactions allows chemists to create complex organic molecules efficiently.

Pharmaceutical Development

The compound is a precursor for biologically active molecules, making it significant in pharmaceutical research. Derivatives of this compound are investigated for potential therapeutic properties, including:

- Antimicrobial Activity : Studies have shown that certain derivatives exhibit effective antimicrobial properties.

- Anticancer Properties : Research is ongoing to explore the anticancer potential of these derivatives.

Industrial Applications

In industrial settings, this compound is utilized for:

- Production of Biodegradable Polymers : Its chemical structure allows for the development of eco-friendly materials.

- Solvent Usage : It is employed as a solvent in various chemical processes due to its favorable solubility characteristics.

Safety and Regulatory Aspects

Recent assessments have evaluated the safety of this compound when used as an extraction solvent in food processing. The European Food Safety Authority (EFSA) has proposed maximum residue limits (MRLs) for its use in food products, indicating its regulatory compliance and safety profile .

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial effects of derivatives derived from this compound against various bacterial strains. Results indicated significant inhibitory effects, suggesting potential applications in developing new antimicrobial agents.

Case Study 2: Biodegradable Polymer Development

Research focused on synthesizing biodegradable polymers using this compound as a monomer. The resulting materials demonstrated favorable mechanical properties and degradation rates, highlighting their potential for sustainable packaging solutions.

Mecanismo De Acción

The mechanism of action of (2S)-2-methyloxolan-3-one involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it can act as a substrate for enzymes that catalyze its conversion into other bioactive compounds. The lactone ring can undergo hydrolysis to form the corresponding hydroxy acid, which can then participate in various metabolic pathways.

Comparación Con Compuestos Similares

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Group Comparisons

The following table summarizes key structural and functional differences between (2S)-2-methyloxolan-3-one and related compounds:

Rice Aroma Compounds

- This compound and 5-ethyl-3-hydroxy-4-methyl-2(5H)-furanone exhibit high relative odor activity values (rOAVs) in rice, contributing to nutty and caramel-like aromas during maturation .

- Structural Distinction: The furanone derivative has a lactone ring (ester functional group), enhancing its polarity compared to the cyclic ether-ketone structure of this compound.

Coffee Bean Quality Markers

- This compound and furfural are critical descriptors of healthy coffee beans. Furfural, an aldehyde, is more volatile and reactive, while the ketone group in this compound provides stability under roasting conditions .

Cigarette Smoke Components

- In cigarette smoke, this compound is released alongside 2-heptanone (a linear ketone) and 6-methyl-3,5-heptadien-2-one (a conjugated dienone). The cyclic structure of this compound may enhance its persistence in smoke compared to linear analogs .

Actividad Biológica

(2S)-2-methyloxolan-3-one, also known as 2-methyltetrahydrofuran-3-one or coffee furanone, is a compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and applications in various fields.

- Molecular Formula : CHO

- Molecular Weight : 100.12 g/mol

- CAS Number : 3188-00-9

- Structure : Contains a furan ring with a ketone group, contributing to its unique chemical behavior.

Pharmacological Properties

The biological activity of this compound has been investigated through various studies. Key findings include:

- Antinociceptive Properties : In rodent models of neuropathic pain, this compound exhibited significant antinociceptive effects. It was shown to reduce pain responses without inducing motor deficits, indicating a potential for therapeutic use in pain management .

-

Bioavailability and Absorption :

- Human Intestinal Absorption (HIA): 0.013

- Blood-Brain Barrier Penetration (BBB): 0.328

- Plasma Protein Binding (PPB): 77.67%

- Volume Distribution (VD): 0.658 L/kg

These properties suggest that while the compound can penetrate biological barriers, its absorption and distribution may vary depending on the route of administration .

- Enzymatic Interactions :

Toxicity and Safety

Toxicological assessments have indicated that this compound has a moderate profile regarding human hepatotoxicity and drug-induced liver injury:

- Human Hepatotoxicity (H-HT): 0.595

- Drug-Induced Liver Injury (DILI): 0.1

- AMES Toxicity: 0.526

These values suggest that while the compound may have some hepatotoxic potential, it is relatively low compared to other compounds in similar classes .

Flavoring and Fragrance Industry

This compound is widely used as a flavoring agent due to its pleasant aroma reminiscent of coffee. It is employed in the production of baked goods and confections, enhancing sensory appeal .

Pharmaceutical Development

The compound serves as an intermediate in the synthesis of various pharmaceuticals, aiding in the development of new drugs with improved efficacy and safety profiles .

Summary of Biological Activity

| Activity Type | Value |

|---|---|

| Antinociceptive Effect | Significant |

| Human Intestinal Absorption (HIA) | 0.013 |

| Blood-Brain Barrier Penetration (BBB) | 0.328 |

| Plasma Protein Binding (PPB) | 77.67% |

| Human Hepatotoxicity (H-HT) | 0.595 |

| Drug-Induced Liver Injury (DILI) | 0.1 |

Case Studies

In a recent study focusing on neuropathic pain models, compounds similar to this compound demonstrated effective pain relief without adverse effects on motor coordination. This suggests a promising avenue for further research into its analgesic properties .

Q & A

Q. What are the critical steps to ensure reproducibility in synthesizing (2S)-2-methyloxolan-3-one?

- Methodological Answer : Reproducibility requires meticulous documentation of reaction conditions (e.g., temperature, solvent, catalyst), purification methods (e.g., column chromatography, recrystallization), and characterization data (e.g., NMR, IR, melting point). Follow guidelines from the Beilstein Journal of Organic Chemistry:

- Experimental Design : Describe all procedures in sufficient detail, including deviations from standard protocols.

- Characterization : Report retention factors (Rf) for TLC, solvent systems, and spectral data (chemical shifts, coupling constants). For new compounds, provide elemental analysis or high-resolution mass spectrometry (HRMS) .

- Supporting Information : Include raw data (e.g., NMR spectra) in supplementary files to enable independent verification .

Q. How can researchers confirm the purity of this compound?

- Methodological Answer : Use orthogonal techniques:

- Chromatography : HPLC or GC-MS to assess chromatographic purity.

- Spectroscopy : Compare experimental IR spectra with reference data to detect impurities.

- Physical Properties : Measure melting point consistency with literature values (if available). For novel compounds, perform elemental analysis to confirm stoichiometric composition .

Q. What safety protocols are essential for handling this compound in the lab?

- Methodological Answer : Follow OSHA and EU safety guidelines:

- PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use fume hoods for volatile steps .

- Emergency Procedures : For spills, neutralize with inert absorbents (e.g., silica gel) and avoid aqueous rinses to prevent environmental release .

- Storage : Keep in airtight containers under inert gas (e.g., N2) to prevent oxidation .

Advanced Research Questions

Q. How can stereochemical discrepancies in this compound be resolved?

- Methodological Answer : Combine experimental and computational approaches:

- Chiral Analysis : Use polarimetry to measure optical rotation and compare with predicted values from density functional theory (DFT).

- X-ray Crystallography : Resolve absolute configuration if single crystals are obtainable.

- NMR with Chiral Shift Reagents : Employ Eu(hfc)3 to differentiate enantiomers via splitting patterns .

- Cross-Verification : Validate results against synthetic intermediates with known stereochemistry .

Q. What strategies address contradictions between experimental and computational spectral data?

- Methodological Answer : Systematic troubleshooting steps:

- Parameter Optimization : Re-examine computational settings (e.g., solvent models, basis sets) in software like Gaussian or ORCA.

- Experimental Replication : Re-record NMR under standardized conditions (e.g., 600 MHz, CDCl3 as solvent).

- Complementary Techniques : Use mass spectrometry to confirm molecular weight and IR for functional group validation. Cross-reference with literature analogs (e.g., ’s structural data for related oxolanes) .

Q. How can reaction yield and enantiomeric excess (ee) be simultaneously optimized?

- Methodological Answer : Employ Design of Experiments (DoE) principles:

- Variable Screening : Test catalysts (e.g., Jacobsen’s catalyst), solvents (e.g., THF vs. toluene), and temperatures.

- In Situ Monitoring : Use inline IR or Raman spectroscopy to track reaction progress and ee via chiral probes.

- Kinetic Resolution : Leverage enzymatic or asymmetric catalytic systems to enhance selectivity. Document all iterative adjustments per Beilstein guidelines to ensure reproducibility .

Data Contradiction Analysis

Q. How should researchers validate the identity of this compound if NMR data conflicts with literature?

- Methodological Answer :

- Spectral Deconvolution : Use software like MestReNova to identify overlapping peaks or impurities.

- Isotopic Labeling : Synthesize deuterated analogs to isolate specific signal contributions.

- Collaborative Verification : Share data with third-party labs for independent analysis, referencing ’s emphasis on supplementary data transparency .

Safety and Compliance

Q. What engineering controls are recommended for large-scale synthesis?

- Methodological Answer :

- Ventilation : Install explosion-proof fume hoods with HEPA filters to manage vapors.

- Automation : Use Schlenk lines or flow reactors to minimize human exposure.

- Waste Management : Neutralize acidic/basic byproducts before disposal, adhering to EPA guidelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.